N-(5-benzyl-1,3-thiazol-2-yl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N6O2S/c1-17-24(26(34)29-27-28-16-21(36-27)14-18-8-4-2-5-9-18)30-32-33(17)20-12-13-23-22(15-20)25(35-31-23)19-10-6-3-7-11-19/h2-13,15-16H,14H2,1H3,(H,28,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKFUNKEXLXYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=NC=C(S5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzyl-1,3-thiazol-2-yl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiazole ring, a triazole moiety, and a benzoxazole group. The synthesis typically involves multi-step organic reactions including:
- Formation of the Thiazole Ring : Reaction of benzyl halides with thiourea.
- Triazole Synthesis : Formation through cycloaddition reactions.
- Benzoxazole Integration : Coupling reactions to incorporate the benzoxazole moiety.
These synthetic pathways are crucial for developing derivatives with enhanced biological activity.
Anticancer Properties
Research indicates that compounds containing thiazole and triazole rings exhibit significant anticancer activity. For instance, studies have shown that related thiazole derivatives can inhibit cancer cell proliferation with IC50 values often in the low micromolar range. The presence of electron-donating groups on the phenyl ring enhances this activity by stabilizing reactive intermediates during metabolic processes .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.98 | Bcl-2 inhibition |
| Compound B | U251 (human glioblastoma) | 10.0 | Apoptosis induction |
| Compound C | WM793 (human melanoma) | 15.5 | DNA intercalation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. In vitro studies revealed that certain derivatives possess significant antibacterial activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
Table 2: Antimicrobial Activity
| Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Bacillus subtilis | 25 | Moderate |
| Escherichia coli | 50 | Weak |
| Pichia pastoris | 30 | Moderate |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and microbial growth.
- DNA Interaction : It is believed to intercalate with DNA, disrupting replication and transcription processes.
- Signal Pathway Modulation : The compound may affect cellular signaling pathways that regulate apoptosis and cell proliferation.
Case Studies
A notable study investigated the anticancer effects of a series of thiazole derivatives similar to the compound . The findings suggested that modifications at specific positions on the aromatic rings significantly influenced cytotoxicity against various cancer cell lines .
Another case study focused on the antimicrobial efficacy of related benzoxazole derivatives against resistant strains of bacteria, highlighting the potential for developing new therapeutic agents from this class of compounds .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Benzoxazole vs.
- Triazole Linkage : Unlike thiadiazole-containing analogues (8a, 8b), the triazole core in the target compound offers greater conformational flexibility, which could influence pharmacokinetics .
- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., nitro in ) or rigid aromatic systems (e.g., benzoxazole) typically increase melting points. The target compound’s high molecular weight and rigid structure suggest a melting point >250°C, consistent with analogues like 8a (290°C) .
Comparison with Analogues :
- Yield Optimization : reports yields of 70–80% for similar triazole-acetamides, suggesting the target compound’s synthesis could achieve comparable efficiency .
- Solvent/Catalyst Systems : Use of polar aprotic solvents (e.g., DMF) and Cu(I) catalysts aligns with protocols for 9a–9e , whereas employs acetic acid for cyclocondensation .
Spectroscopic Characterization
- IR Spectroscopy : The target compound’s carboxamide C=O stretch is expected near 1670–1650 cm⁻¹, consistent with 9a (1605 cm⁻¹) and 8a (1605–1679 cm⁻¹) .
- NMR Spectroscopy : The benzoxazole and benzyl-thiazole protons would appear as multiplet signals in the aromatic region (δ 7.3–8.5 ppm), similar to 9a (δ 7.36–7.72 ppm) .
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon backbone (e.g., benzoxazole aromatic protons at δ 7.5–8.5 ppm, triazole CH3 at δ 2.3–2.5 ppm) .
- IR spectroscopy : Identification of amide C=O stretches (~1650–1700 cm⁻¹) and thiazole C-S bonds (~650 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
How can researchers optimize reaction yields for this compound’s synthesis?
Q. Advanced
- Design of Experiments (DoE) : Use statistical models to screen variables (temperature, solvent, catalyst loading). For example, microwave-assisted synthesis can enhance rates and yields in heterocycle formation .
- Catalyst optimization : Test Cu(I) sources (e.g., CuI vs. CuBr) for triazole formation efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions in benzoxazole synthesis .
What computational methods are suitable for analyzing electronic structure and binding interactions?
Q. Advanced
- Wavefunction analysis : Multiwfn software calculates electrostatic potential (ESP) maps and electron localization functions (ELF) to identify nucleophilic/electrophilic sites .
- Docking studies : AutoDock Vina or Schrödinger Suite for predicting binding poses with biological targets (e.g., kinases or microbial enzymes) .
- DFT calculations : Gaussian or ORCA for optimizing geometry, frontier molecular orbitals (HOMO/LUMO), and charge distribution .
How should discrepancies in crystallographic data be addressed during structural refinement?
Q. Advanced
- SHELX refinement : Use SHELXL for high-resolution data to resolve disordered regions (e.g., benzyl group rotamers). Twinning parameters may be required for non-merohedral twinning .
- Validation tools : Check CIF files with PLATON or Mercury to identify outliers in bond lengths/angles. Hydrogen bonding networks should align with electron density maps .
- Complementary techniques : Pair X-ray diffraction with solid-state NMR or FT-IR to validate hydrogen bonding and π-stacking interactions .
What strategies are effective in elucidating the mechanism of action against biological targets?
Q. Advanced
- Kinetic assays : Monitor enzyme inhibition (e.g., IC₅₀ determination via fluorogenic substrates) and correlate with structural analogs to identify SAR trends .
- Cellular profiling : Use RNA-seq or proteomics to identify differentially expressed pathways (e.g., apoptosis markers in cancer cell lines) .
- Mutagenesis studies : Target-specific mutations (e.g., kinase active-site residues) to validate binding interactions predicted by docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
